![molecular formula C20H18BrNO2 B14494585 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione CAS No. 63669-97-6](/img/structure/B14494585.png)
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a bromophenyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione typically involves a multi-step process. One common route includes the following steps:
Formation of the Bromophenyl Ethylamine Intermediate: This step involves the reaction of 4-bromobenzyl chloride with ethylamine under basic conditions to form 2-(4-bromophenyl)ethylamine.
Naphthalene Derivative Formation: The naphthalene core is synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the bromophenyl ethylamine intermediate with the naphthalene derivative under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate nucleophiles.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione
- 2-({[2-(4-Fluorophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione
- 2-({[2-(4-Methylphenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione
Uniqueness
The uniqueness of 2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione lies in its bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain biological targets.
Properties
CAS No. |
63669-97-6 |
|---|---|
Molecular Formula |
C20H18BrNO2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)ethylamino]methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H18BrNO2/c1-13-18(12-22-11-10-14-6-8-15(21)9-7-14)20(24)17-5-3-2-4-16(17)19(13)23/h2-9,22H,10-12H2,1H3 |
InChI Key |
DZXUASKIQLCIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CNCCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


arsane](/img/structure/B14494510.png)
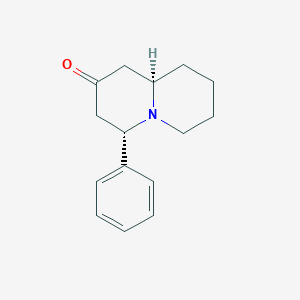
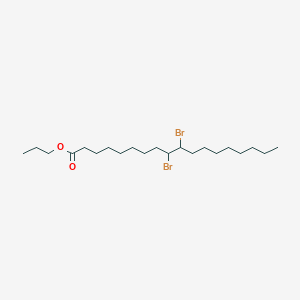
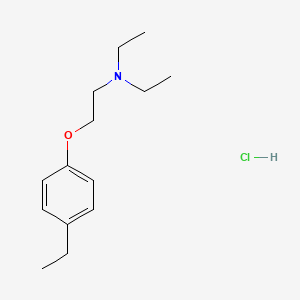

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
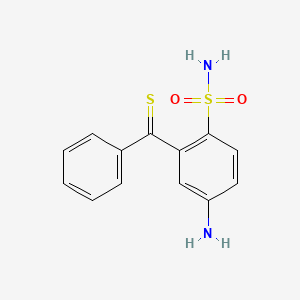
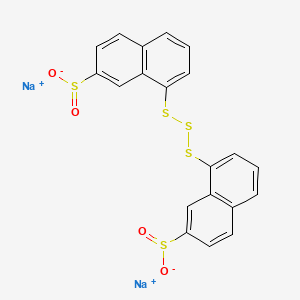
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
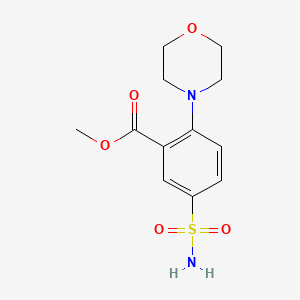

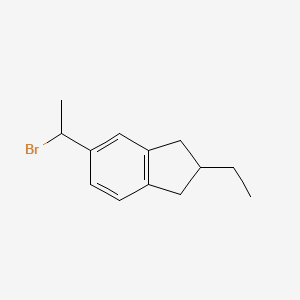
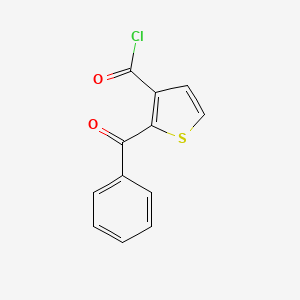
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
